4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Brachytherapy Radiopharmaceuticals Brain Tumor

This off‑white solid is the sole precursor for sodium 3‑(¹²⁵I)iodo‑4‑hydroxybenzenesulfonate (Iotrex™), the radiation source in the FDA‑cleared GliaSite® Radiation Therapy System for recurrent brain tumors. Its unique 4‑hydroxy‑3‑iodo substitution pattern is essential for generating hypervalent iodine(III) reagents for oxysulfonylation and oxidation. Non‑iodinated analogs cannot undergo isotopic labeling, making CAS 121208‑93‑3 irreplaceable for radiopharmaceutical development and electrosynthetic applications.

Molecular Formula C6H4INaO4S
Molecular Weight 322.05 g/mol
CAS No. 121208-93-3
Cat. No. B018354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt
CAS121208-93-3
Synonyms4-Hydroxy-3-iodo-benzenesulfonic Acid; 
Molecular FormulaC6H4INaO4S
Molecular Weight322.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+]
InChIInChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1
InChIKeySCLIUSOXAHUMQN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxy-3-iodobenzenesulfonate (CAS 121208-93-3): A Dual‑Functional Iodoaryl Sulfonate for Radiopharmaceutical and Synthetic Chemistry Applications


Sodium 4‑hydroxy‑3‑iodobenzenesulfonate (CAS 121208‑93‑3), molecular formula C₆H₄INaO₄S and molecular weight 322.05 g/mol, is a halogenated aromatic sulfonate characterized by a benzene ring bearing a hydroxyl group at the 4‑position, an iodine atom at the 3‑position, and a sulfonate group in the sodium salt form . It appears as an off‑white solid with a melting point > 300 °C (dec.), is soluble in DMSO, methanol, and water, and is classified as a diagnostic aid and synthetic intermediate [1]. The compound serves as a precursor for the preparation of hypervalent iodine(III) reagents and radiolabeled derivatives for clinical brachytherapy.

Why Sodium 4‑Hydroxy‑3‑iodobenzenesulfonate (CAS 121208‑93‑3) Cannot Be Substituted by Non‑Iodinated or Regioisomeric Benzenesulfonates


Substituting sodium 4‑hydroxy‑3‑iodobenzenesulfonate with a non‑iodinated analog (e.g., sodium 4‑hydroxybenzenesulfonate) eliminates the aryl‑iodine bond, which is essential for both oxidative conversion to hypervalent iodine(III) reagents and for isotopic labeling with ¹²⁵I in radiopharmaceutical applications [1]. Conversely, substitution with a regioisomeric iodobenzenesulfonate lacking the 4‑hydroxyl group (e.g., sodium 3‑iodobenzenesulfonate) alters the electronic environment of the aromatic ring, reducing the compound‘s utility in hydrogen‑bonding interactions and limiting its capacity to form stable [hydroxy(sulfonyloxy)iodo]arene reagents . These structural distinctions directly impact performance in radiotherapeutic brachytherapy and synthetic oxidative transformations, necessitating procurement of the exact CAS 121208‑93‑3 compound.

Quantitative Differentiation of Sodium 4‑Hydroxy‑3‑iodobenzenesulfonate (CAS 121208‑93‑3) from Structural Analogs


Radiolabeled Sodium 3‑(¹²⁵I)Iodo‑4‑hydroxybenzenesulfonate (Iotrex™) Exhibits Rapid, Near‑Complete Brain Clearance and Sub‑3 mGy Normal Organ Doses in Brachytherapy Applications

The ¹²⁵I‑radiolabeled derivative (Iotrex™) demonstrates > 98% clearance from the brain within 2 hours and > 93% urinary clearance over the same period. Under routine clinical conditions, normal organ radiation doses are < 3 mGy (0.3 rad). In contrast, a non‑iodinated analog cannot incorporate ¹²⁵I, precluding its use as a liquid brachytherapy source. No direct comparator data are available for other iodoarenes in the identical GliaSite® system; these values are derived from the target compound alone [1][2].

Brachytherapy Radiopharmaceuticals Brain Tumor

Sodium 4‑Hydroxy‑3‑iodobenzenesulfonate Enables Selective Electrochemical Oxidation to Iodine(III) Mediators, Whereas 2‑ and 3‑Iodobenzoates Prove Impractical for Electrosynthesis

In a comparative study of iodoarene sulfonates and iodobenzoates as ex‑cell mediators, sodium 4‑iodobenzenesulfonate salts were selectively oxidized to iodine(III) species and successfully employed in synthetic transformations. By contrast, 2‑, 3‑, and 4‑iodobenzoate salts were deemed impractical for various reasons [1]. This establishes the sulfonate‑containing analog as a superior scaffold for electrochemical mediator generation.

Electrosynthesis Hypervalent Iodine Mediator Chemistry

Enhanced Aqueous Solubility and Stability of the Sodium Salt Form Compared to the Free Acid Form

The sodium salt form of 4‑hydroxy‑3‑iodobenzenesulfonic acid (CAS 121208‑93‑3) exhibits improved solubility and stability in aqueous solutions relative to the free acid. This is attributed to the ionic nature of the sulfonate group [1]. The free acid (CAS 251635‑10‑6) is also available but is less commonly used in biological or aqueous chemical processes.

Solubility Formulation Stability

Sodium 4‑Hydroxy‑3‑iodobenzenesulfonate Serves as a Validated Diagnostic Aid and Radiolabeling Precursor, Whereas Non‑Iodinated Analogs Lack This Utility

Multiple authoritative databases classify sodium 4‑hydroxy‑3‑iodobenzenesulfonate as a diagnostic aid [1]. Its iodine atom permits isotopic exchange with ¹²⁵I or ¹³¹I for radiopharmaceutical preparation, enabling applications such as PET precursor development . Non‑iodinated benzenesulfonates (e.g., sodium 4‑hydroxybenzenesulfonate) lack the aryl‑iodine bond and cannot be radiolabeled via simple isotopic exchange, rendering them unsuitable for these diagnostic purposes.

Diagnostic Radiolabeling PET

Optimal Procurement and Research Applications for Sodium 4‑Hydroxy‑3‑iodobenzenesulfonate (CAS 121208‑93‑3)


Brachytherapy of Resected Malignant Brain Tumors (GliaSite® System)

Sodium 4‑hydroxy‑3‑iodobenzenesulfonate serves as the precursor for sodium 3‑(¹²⁵I)iodo‑4‑hydroxybenzenesulfonate (Iotrex™), the radiation source used in the FDA‑cleared GliaSite® Radiation Therapy System. The compound‘s rapid brain clearance (> 98% at 2 h) and low normal organ doses (< 3 mGy) under routine clinical conditions [1] make it the only suitable precursor for this specific liquid brachytherapy application. Substitution with any other benzenesulfonate would preclude the necessary ¹²⁵I labeling and compromise patient safety.

Electrochemical Synthesis Using Iodine(III) Mediators

In ex‑cell electrosynthesis, sodium 4‑hydroxy‑3‑iodobenzenesulfonate (and its structural analogs) can be selectively oxidized to iodine(III) species that function as redox‑active mediators. A direct comparison demonstrated that iodoarene sulfonates are practical for this purpose, whereas iodobenzoate salts are not [2]. This makes the sulfonate‑containing compound a preferred scaffold for developing sustainable, scalable electrosynthetic processes that avoid stoichiometric oxidants.

Preparation of [Hydroxy(organosulfonyloxy)iodo]arene Reagents (e.g., HTIB)

The compound is a key precursor for the synthesis of [hydroxy(organosulfonyloxy)iodo]benzenes, a class of hypervalent iodine(III) reagents used for oxysulfonylation, aryliodination, and oxidation of organic molecules . The presence of both a hydroxyl group and an iodine atom on the same aromatic ring is essential for generating these reagents; non‑iodinated or non‑hydroxylated analogs cannot undergo the requisite oxidative functionalization.

Diagnostic Imaging and PET Tracer Development

As a validated diagnostic aid [3], sodium 4‑hydroxy‑3‑iodobenzenesulfonate can be isotopically labeled with ¹²⁵I, ¹³¹I, or ¹²⁴I to produce radiolabeled compounds for nuclear medicine imaging and positron emission tomography (PET). The sulfonate group ensures aqueous solubility, facilitating formulation and biological evaluation. Non‑iodinated benzenesulfonates cannot be radiolabeled via isotopic exchange and are therefore unsuitable for these applications.

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